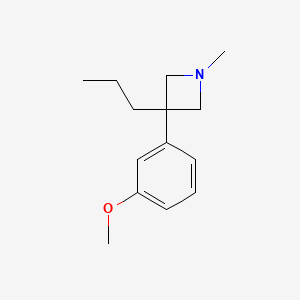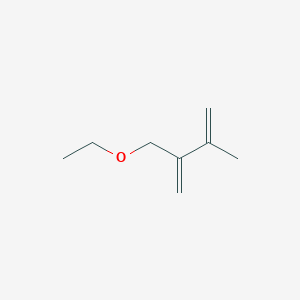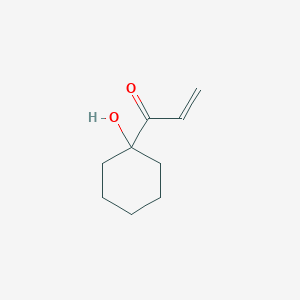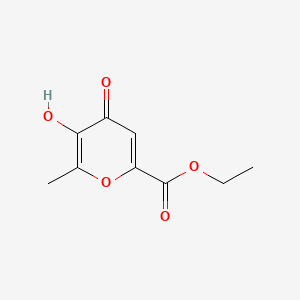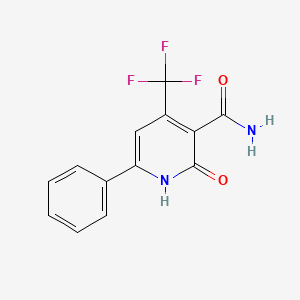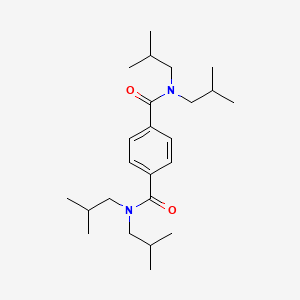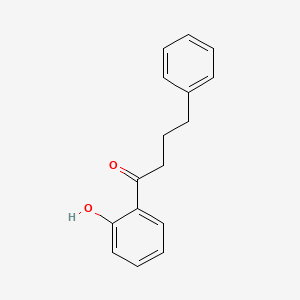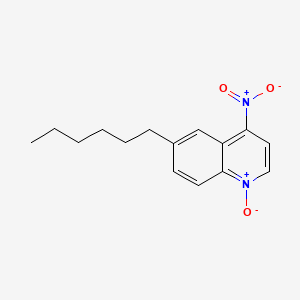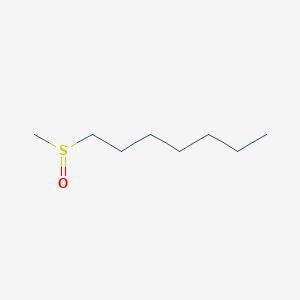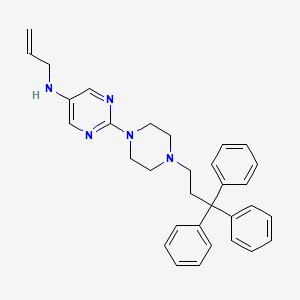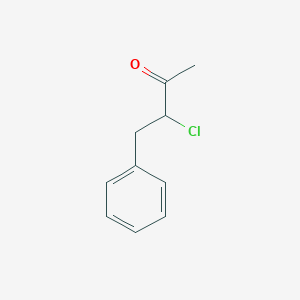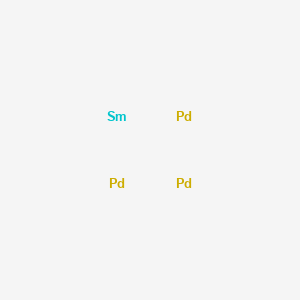
Palladium--samarium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–samarium (3/1) is an intermetallic compound consisting of palladium and samarium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high hydrogen permeability and mechanical stability. These characteristics make it a promising material for various industrial and scientific applications, particularly in the fields of hydrogen separation and catalysis .
准备方法
Synthetic Routes and Reaction Conditions: Palladium–samarium alloys can be synthesized through arc melting, where palladium and samarium metals are melted together under an inert atmosphere to form a homogeneous alloy. The resulting ingots are then subjected to free forging and cold rolling to achieve the desired thickness, typically around 50 μm. Intermediate annealing steps are performed to relieve stresses and ensure uniformity .
Industrial Production Methods: On an industrial scale, the production of palladium–samarium alloys involves similar techniques but on a larger scale. The process includes the careful control of temperature and atmosphere to prevent oxidation and contamination. The alloys are then processed into thin foils or membranes, which are used in various applications requiring high hydrogen permeability and mechanical strength .
化学反应分析
Types of Reactions: Palladium–samarium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The alloy can be oxidized to form palladium oxide and samarium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium in the alloy can participate in substitution reactions, where it is replaced by other metals or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various organometallic reagents under controlled conditions.
Major Products Formed:
Oxidation: Palladium oxide (PdO) and samarium oxide (Sm2O3).
Reduction: Metallic palladium and samarium.
Substitution: New organometallic complexes depending on the substituent used
科学研究应用
Palladium–samarium (3/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in hydrogen separation membranes, which are critical for hydrogen fuel cells and other clean energy technologies .
作用机制
The mechanism by which palladium–samarium (3/1) exerts its effects is primarily through its catalytic activity. Palladium atoms in the alloy facilitate various chemical reactions by providing active sites for reactants to adsorb and react. The presence of samarium enhances the stability and hydrogen permeability of the alloy, making it more effective in applications such as hydrogen separation and catalysis .
相似化合物的比较
Palladium–cerium (3/1): Similar in structure but with cerium instead of samarium. It also exhibits high hydrogen permeability but with different mechanical properties.
Palladium–lanthanum (3/1): Another similar compound with lanthanum, known for its catalytic properties in organic reactions.
Palladium–yttrium (3/1): Yttrium-based alloy with unique optical and electronic properties.
Uniqueness: Palladium–samarium (3/1) stands out due to its combination of high hydrogen permeability and mechanical stability, making it particularly suitable for applications in hydrogen separation and catalysis. The presence of samarium enhances the alloy’s performance in these areas compared to other similar compounds .
属性
CAS 编号 |
12165-88-7 |
|---|---|
分子式 |
Pd3Sm |
分子量 |
469.6 g/mol |
IUPAC 名称 |
palladium;samarium |
InChI |
InChI=1S/3Pd.Sm |
InChI 键 |
NGSOUCCMGAGEEE-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Sm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


